molecular formula C18H22FN5O3S B2636068 4-{[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]sulfonyl}morpholine CAS No. 2380041-72-3

4-{[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]sulfonyl}morpholine

Cat. No.: B2636068
CAS No.: 2380041-72-3
M. Wt: 407.46
InChI Key: WYCPTDYGMUWPOM-UHFFFAOYSA-N
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Description

4-{[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]sulfonyl}morpholine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a piperazine ring, and a pyrimidine ring, each contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]sulfonyl}morpholine typically involves multi-step organic reactions. The process begins with the preparation of the 5-fluoro-6-phenylpyrimidine intermediate, which is then reacted with piperazine under controlled conditions to form the piperazine derivative. This intermediate is subsequently sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group. Finally, the morpholine ring is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]sulfonyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-{[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]sulfonyl}morpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]sulfonyl}morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.

    Dichloroaniline: An aniline derivative used in the production of dyes and herbicides.

Uniqueness

4-{[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]sulfonyl}morpholine stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O3S/c19-16-17(15-4-2-1-3-5-15)20-14-21-18(16)22-6-8-23(9-7-22)28(25,26)24-10-12-27-13-11-24/h1-5,14H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCPTDYGMUWPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2F)C3=CC=CC=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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